molecular formula C27H49ClN2O3 B12024815 N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride CAS No. 139654-32-3

N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride

Cat. No.: B12024815
CAS No.: 139654-32-3
M. Wt: 485.1 g/mol
InChI Key: ASQBOPVWUAUNOV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of N,N-dimethylethanolamine with ethylene oxide to form N,N-dimethyl-2-(2-hydroxyethoxy)ethylamine.

    Carbamoylation: The intermediate is then reacted with phenyl isocyanate to form N,N-dimethyl-2-(2-((phenylcarbamoyl)oxy)ethoxy)ethylamine.

    Quaternization: The final step involves the reaction of the carbamoylated intermediate with tetradecyl chloride to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenylcarbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under mild to moderate temperatures.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.

    Hydrolysis: The major products are the corresponding alcohol and phenylcarbamic acid.

Scientific Research Applications

N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride has several scientific research applications:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is used in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

    Industry: The compound is used in the formulation of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is utilized in various applications, such as drug delivery and cleaning agents. The molecular targets include cell membranes and hydrophobic molecules, where the compound can disrupt or solubilize these structures.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium Chloride: Similar in structure but with a shorter hydrophobic tail.

Uniqueness

N,N-Dimethyl-N-(2-(2-((phenylcarbamoyl)oxy)ethoxy)ethyl)tetradecan-1-aminium chloride is unique due to its specific structure, which includes a phenylcarbamoyl group. This group can provide additional interactions, such as π-π stacking, which can enhance its properties in certain applications compared to other quaternary ammonium compounds.

Properties

CAS No.

139654-32-3

Molecular Formula

C27H49ClN2O3

Molecular Weight

485.1 g/mol

IUPAC Name

dimethyl-[2-[2-(phenylcarbamoyloxy)ethoxy]ethyl]-tetradecylazanium;chloride

InChI

InChI=1S/C27H48N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-29(2,3)22-23-31-24-25-32-27(30)28-26-19-16-15-17-20-26;/h15-17,19-20H,4-14,18,21-25H2,1-3H3;1H

InChI Key

ASQBOPVWUAUNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOCCOC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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